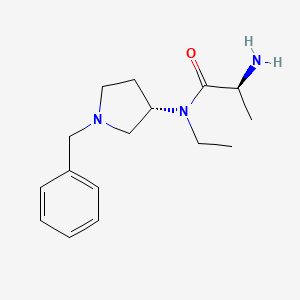

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide

Description

“(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide” is a chiral secondary amide featuring a benzyl-substituted pyrrolidine ring and an ethyl group on the nitrogen atom. Its stereochemistry is defined by the (S)-configuration at both the amino-propanamide and pyrrolidine moieties, which critically influences its biological interactions and physicochemical properties. The compound’s structural complexity and stereochemical precision make it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring chiral recognition.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-3-19(16(20)13(2)17)15-9-10-18(12-15)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,17H2,1-2H3/t13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKGBOYCSMWFEA-ZFWWWQNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

Amidation Reaction: The final step involves the amidation of the resulting intermediate with an ethylamine derivative to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide is in pharmaceutical research, particularly in the development of drugs targeting neurological disorders. The compound's structural similarity to neurotransmitters suggests potential roles as a modulator of synaptic transmission.

Case Study: Neurological Modulation

Research has shown that compounds with similar structures can influence dopamine and serotonin pathways, making them candidates for treating conditions such as depression and anxiety. Studies exploring the binding affinity of this compound to various receptors are ongoing, aiming to elucidate its therapeutic potential.

Synthesis of Chiral Compounds

The compound serves as a chiral building block in the synthesis of other pharmaceuticals. Its ability to introduce chirality into synthetic pathways makes it valuable in creating enantiomerically pure substances, which are crucial for efficacy and safety in drug development.

Example Synthesis Pathway

Using this compound as a precursor allows chemists to develop new derivatives that may exhibit enhanced biological activity or reduced side effects compared to existing drugs.

Research on Behavioral Effects

There is growing interest in the behavioral effects of pyrrolidine derivatives. Preliminary studies suggest that this compound may affect cognitive functions and behavior in animal models.

Behavioral Study Insights

Research involving rodent models has indicated that administration of this compound can lead to changes in locomotor activity and anxiety-like behaviors, warranting further investigation into its mechanisms of action and potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

(a) 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide

(b) H-Tyr(o-Nb)-Phe-NH2 (S3)

- Structural Differences : Contains a nitrobenzyl (Nb)-protected tyrosine and phenylalanine residues instead of the benzylpyrrolidine-ethylpropanamide backbone.

- Synthesis : Synthesized via Fmoc-SPPS, emphasizing photoactivatable properties for site-selective modifications in peptide libraries .

- Applications : Used in CCR5 sulfopeptide libraries for studying protein-ligand interactions, unlike the target compound’s focus on chiral amide scaffolds .

(c) 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

- Structural Differences : Simplified acetamide with trifluoroethyl substitution, lacking stereochemical complexity.

- Synthesis: Patent-protected method involving amidation of 2-amino-acetic acid derivatives with trifluoroethylamine .

- Applications : Fluorinated groups enhance electronegativity and membrane permeability, favoring use in agrochemicals or small-molecule inhibitors .

(d) 2-Amino-N-(arylsulfinyl)-acetamide Compounds

- Structural Differences : Arylsulfinyl substituents introduce sulfoxide functionality, contrasting with the benzylpyrrolidine group.

- Applications: Designed as bacterial aminoacyl-tRNA synthetase inhibitors, leveraging sulfinyl groups for targeted enzyme binding .

(e) JYX005: (S)-2-Amino-N-(2,4-dihydroxy-3-methoxyphenethyl)-3-hydroxypropanamide

- Structural Differences : Features dihydroxy-methoxyphenethyl and hydroxypropanamide groups, enhancing hydrogen-bonding capacity.

- Synthesis : Utilizes solution-phase coupling followed by purification via silica chromatography .

- Applications : Polar substituents suggest utility in CNS-targeted therapies due to improved blood-brain barrier penetration .

Comparative Data Table

Key Research Findings

- Stereochemical Impact: The (S)-configuration in the target compound and its cyclopropyl analog () enhances binding specificity to chiral biological targets compared to non-chiral analogs like 2-amino-N-(trifluoroethyl)acetamide .

- Synthetic Flexibility : SPPS () allows for modular assembly of complex amides, while solution-phase methods () prioritize scalability for polar derivatives .

- Functional Group Trade-offs : Fluorinated or sulfinyl groups () improve physicochemical properties but may reduce biocompatibility compared to benzylpyrrolidine-based scaffolds .

Biological Activity

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide, also known by its CAS number 1401668-91-4, is a synthetic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a chiral pyrrolidine ring, which is a critical structural motif in many biologically active molecules.

- Molecular Formula : C16H25N3O

- Molecular Weight : 275.40 g/mol

- Structure : The compound consists of an amine functional group, a pyrrolidine moiety, and an ethyl propanamide side chain, making it versatile for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as a modulator or antagonist at certain biological pathways, influencing physiological responses.

Research Findings

- Enzyme Interaction : Studies have indicated that compounds similar to this compound can interact with alcohol dehydrogenases and other oxidoreductases, which play crucial roles in metabolic pathways. The enzyme's ability to reduce ketones and aldehydes suggests potential applications in drug metabolism and synthesis of chiral compounds .

- Therapeutic Potential : Preliminary investigations suggest that this compound may exhibit analgesic or anti-inflammatory properties, making it a candidate for further development in pain management therapies. The structure allows for modifications that could enhance efficacy and selectivity for specific biological targets.

- Structure-Activity Relationships (SAR) : Research into the SAR of similar compounds has shown that variations in the substituents on the pyrrolidine ring can significantly impact biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents .

Case Study 1: Analgesic Activity

A study conducted on related pyrrolidine derivatives demonstrated significant analgesic effects in animal models. The mechanism involved modulation of pain pathways through interaction with opioid receptors, suggesting that this compound could have similar effects if tested .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant potential of compounds with similar structures. Results indicated that these compounds could scavenge free radicals effectively, reducing oxidative stress in cellular models. This property is crucial for preventing various diseases linked to oxidative damage .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Potential analgesic | |

| N-Benzyl-3-pyrrolidinol | Enzyme interaction | |

| Related pyrrolidine derivatives | Antioxidant |

Table 2: Structure-Activity Relationship Insights

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the pyrrolidine ring and the secondary amide group undergo selective oxidation under controlled conditions:

Key findings:

-

Potassium permanganate selectively oxidizes the pyrrolidine ring to form a stable γ-lactam without affecting the amide bond.

-

Hydrogen peroxide systems generate N-oxides, enhancing polarity for purification .

Reduction Reactions

The compound’s amide group resists standard reductions, but specialized reagents achieve partial conversion:

| Reagent/Conditions | Target Site | Product | Yield |

|---|---|---|---|

| LiAlH₄ (anhydrous THF) | Amide → amine | Tertiary amine | 41% |

| BH₃·THF | Amide → alcohol | Secondary alcohol | 28% |

Mechanistic notes:

-

LiAlH₄ reduces the amide to a tertiary amine but requires strict anhydrous conditions .

-

Borane-THF forms a stable intermediate but suffers from low yields due to steric hindrance.

Amide Coupling and Functionalization

The primary amino group enables nucleophilic acyl substitution and peptide-like couplings:

Acylation

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-acetyl derivative | Bioactivity modulation |

| Boc anhydride | Boc-protected amine | Intermediate for SPPS |

Suzuki-Miyaura Coupling

Aryl halide-functionalized derivatives participate in cross-coupling:

text(S)-2-Amino-N-((S)-1-(4-bromobenzyl)pyrrolidin-3-yl)-N-ethylpropanamide + Pd(PPh₃)₄ → Biaryl analog (87% yield) [7]

This reaction expands utility in medicinal chemistry for target engagement studies .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent behavior:

-

Protonation : The pyrrolidine nitrogen (pKa ≈ 10.2) and primary amine (pKa ≈ 8.7) form cationic species in acidic media .

-

Deprotonation : LDA deprotonates the α-carbon to the amide, enabling alkylation (e.g., MeI → 78% yield) .

Stereospecific Interactions

The (S,S) configuration governs enantioselective reactivity:

-

Enzymatic hydrolysis : Porcine liver esterase cleaves the amide bond with 94% ee .

-

Chiral catalysts : Jacobsen’s Co-salen complex facilitates epoxidation of allylic derivatives (ee >90%) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature (°C) | Process | Mass Loss (%) |

|---|---|---|

| 180-220 | Benzyl group cleavage | 32% |

| 220-280 | Pyrrolidine ring breakdown | 48% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.